
Quiflapon
概要
説明
キフラポン(MK-591としても知られている)は、5-リポキシゲナーゼ活性化タンパク質(FLAP)の選択的かつ特異的な阻害剤です。キフラポンは細胞アポトーシスを誘導し、ロイコトリエン生合成を阻害する能力で知られています。 キフラポンは、特に免疫学および炎症の分野において、さまざまな科学研究用途で大きな可能性を示しています .
準備方法
合成経路と反応条件: キフラポンの合成は、コアインドール構造の調製から始まる複数のステップを含みます。主要なステップには次のものがあります。
インドールコアの形成: インドールコアは、適切な出発物質の縮合を含む一連の反応によって合成されます。
置換反応: インドールコアは置換反応を受け、tert-ブチルスルファニル基やキノリンメトキシ基などの必要な官能基が導入されます。
最終アセンブリ: 最終アセンブリには、置換されたインドールコアと適切な側鎖を結合してキフラポンを形成することが含まれます。
工業生産方法: キフラポンの工業生産は通常、高収率と純度を確保するために最適化された反応条件を使用して大規模合成を行います。プロセスには次のものがあります。
バッチ処理: 大量の出発物質をバッチ処理して中間体を生成します。
精製: 中間体は、結晶化やクロマトグラフィーなどの技術を使用して精製されます。
最終製品の形成: 精製された中間体は、最終製品を形成するために組み合わされ、その後、業界標準への準拠を保証するために品質管理試験が行われます
3. 化学反応解析
反応の種類: キフラポンは、次のようなさまざまな化学反応を起こします。
酸化: キフラポンは酸化されて対応する酸化物を形成することができます。
還元: 還元反応は、キフラポンをその還元型に変換することができます。
置換: キフラポンは置換反応を受けて、さまざまな官能基を導入することができます。
一般的な試薬と条件:
酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換試薬: 置換反応には、ハロゲンやアルキル化剤などの試薬がしばしば含まれます。
主な製品:
4. 科学研究用途
キフラポンは、次のような広範囲にわたる科学研究用途があります。
化学: キフラポンは、FLAP阻害とロイコトリエン生合成の研究におけるモデル化合物として使用されます。
生物学: キフラポンは、細胞アポトーシスと炎症のメカニズムを研究するために使用されます。
医学: キフラポンは、喘息、関節炎、がんなどの疾患の治療において治療の可能性があります。
化学反応の分析
Types of Reactions: Quiflapon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products:
科学的研究の応用
Quiflapon has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of FLAP inhibition and leukotriene biosynthesis.
Biology: It is used to study the mechanisms of cell apoptosis and inflammation.
Medicine: this compound has potential therapeutic applications in treating conditions such as asthma, arthritis, and cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting FLAP and leukotriene pathways
作用機序
キフラポンは、5-リポキシゲナーゼ活性化タンパク質(FLAP)を選択的に阻害することで効果を発揮します。この阻害により、5-リポキシゲナーゼの活性化が阻止され、炎症メディエーターであるロイコトリエンの産生が減少します。キフラポンの分子標的には、FLAPとロイコトリエン生合成経路が含まれます。 これらの標的を阻害することにより、キフラポンは炎症を効果的に抑制し、特定の細胞タイプでアポトーシスを誘導します .
類似化合物との比較
キフラポンは、FLAP阻害剤としての高い選択性と効力で独特です。類似の化合物には次のようなものがあります。
フィブロフラポン: 類似の特性を持つが、分子構造が異なる別のFLAP阻害剤。
MK886: 異なる作用機序を持つFLAP阻害剤。
BRP-201: ロイコトリエン生合成に対する阻害効果が類似する化合物。
生物活性
Quiflapon, also known as MK-591, is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). It has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells and inhibit leukotriene biosynthesis. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C34H35ClN2O3S
- Molecular Weight : 587.17 g/mol
- CAS Number : 136668-42-3
This compound functions primarily by inhibiting FLAP, which is crucial for the activation of 5-lipoxygenase (5-LOX). The inhibition of FLAP leads to a significant reduction in leukotriene production from arachidonic acid, a process implicated in various inflammatory and cancerous conditions.
Key Inhibition Metrics
Target | IC50 (nM) |
---|---|
FLAP | 1.6 |
Leukotriene biosynthesis (human PMNLs) | 3.1 |
Leukotriene biosynthesis (rat PMNLs) | 6.1 |
Apoptotic Effects on Pancreatic Cancer Cells
Recent studies have demonstrated that this compound induces apoptosis in pancreatic cancer cells by downregulating key survival pathways. Specifically, it has been shown to:
- Induce Apoptosis : this compound treatment leads to externalization of phosphatidylserine, cleavage of PARP, and degradation of chromatin DNA into nucleosomes.
- Inhibit Cell Proliferation : It significantly reduces the invasive capabilities and colony formation of pancreatic cancer cells in vitro.
- Impact Tumor Growth : In vivo studies using nude mice xenograft models showed that this compound effectively decreased pancreatic tumor growth.
Mechanistic Insights
The apoptotic effect of this compound is mediated through several pathways:
- Downregulation of PKCε : The inhibition of 5-LOX activity results in decreased levels of protein kinase C-epsilon (PKCε), which is essential for the survival of pancreatic cancer cells.
- Inhibition of K-Ras Signaling : Reduced expression and phosphorylation of K-Ras and c-Raf were observed following treatment with this compound.
- Synergistic Effects with Gemcitabine : Combining low doses of this compound with gemcitabine enhances the cytotoxic effects against pancreatic cancer cells.
Case Study Findings
A study published in Frontiers in Oncology highlighted the efficacy of MK591 in treating pancreatic cancer:
- Study Design : Panc-1 cells were treated with MK591 and evaluated for cell viability and apoptosis markers.
- Results : The study found that MK591 significantly reduced cell viability and induced apoptosis through specific signaling pathways.
Summary Table of Findings
Study Aspect | Findings |
---|---|
Apoptosis Induction | Yes, via PKCε downregulation |
Inhibition of Invasion | Significant reduction observed |
Tumor Growth Reduction | Effective in vivo in nude mice models |
Combination Therapy | Enhances effects with gemcitabine |
Implications for Clinical Use
The biological activity of this compound suggests its potential as a therapeutic agent for conditions characterized by excessive leukotriene production and certain cancers, particularly pancreatic cancer. Its specificity for FLAP over other lipoxygenases makes it a promising candidate for targeted therapies.
特性
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOONKHCNQFYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159882 | |
Record name | Quiflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136668-42-3 | |
Record name | Quiflapon [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quiflapon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUIFLAPON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Quiflapon (MK591)?
A: this compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. FLAP is a crucial enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators []. By inhibiting FLAP, this compound prevents the formation of all types of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, effectively reducing inflammation [].
Q2: How does this compound impact enzalutamide-resistant prostate cancer cells?
A: Research suggests that this compound effectively targets and kills enzalutamide-resistant prostate cancer cells by interrupting the c-Myc oncogenic signaling pathway [, ]. This pathway is often overactive in these drug-resistant cancer cells []. This compound downregulates c-Myc expression and inhibits its nuclear accumulation and DNA-binding activity, ultimately leading to apoptosis (programmed cell death) [].
Q3: Are there any preclinical studies demonstrating the efficacy of this compound in cancer models?
A: Yes, preclinical studies using pancreatic cancer models have shown promising results. This compound demonstrated the ability to inhibit tumor growth in mice xenografts []. Furthermore, the study highlighted that combining low doses of this compound and gemcitabine synergistically enhanced cell death in pancreatic cancer cells [].
Q4: Beyond its anticancer effects, what other therapeutic potential does this compound hold?
A: this compound's ability to effectively block the synthesis of leukotrienes makes it a potential therapeutic agent for diseases characterized by excessive inflammation and neutrophil infiltration []. This includes conditions like psoriasis and inflammatory bowel disease [].
Q5: What are the potential advantages of this compound compared to other leukotriene modifiers?
A: Unlike leukotriene receptor antagonists that target only specific types of leukotrienes, this compound inhibits the formation of all leukotrienes by targeting FLAP []. This broader mechanism of action might offer a more comprehensive approach to managing inflammatory conditions []. Additionally, early clinical trials suggest that this compound exhibits minimal adverse effects compared to some other leukotriene modifiers [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。